

Phthalylsulfathiazole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phthalylsulfathiazole*

Cat. No.: *B1677756*

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This guide provides an in-depth exploration of **Phthalylsulfathiazole**, a sulfonamide antimicrobial agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, physicochemical characteristics, mechanism of action, and established methodologies for its synthesis and analysis. By integrating foundational scientific principles with practical application insights, this guide serves as an essential resource for leveraging **Phthalylsulfathiazole** in modern therapeutic and research contexts.

Molecular Architecture and Chemical Identity

Phthalylsulfathiazole is a complex molecule characterized by the conjugation of a phthalic acid moiety to sulfathiazole. This structural feature is pivotal to its pharmacological profile, rendering it a prodrug that is activated within the gastrointestinal tract.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid^[1]. Its chemical identity is further defined by the following identifiers:

- CAS Number: 85-73-4^{[1][2][3]}
- Molecular Formula: C₁₇H₁₃N₃O₅S₂^{[1][2]}
- Molecular Weight: 403.43 g/mol ^{[1][4]}

The structure incorporates a sulfonamide group, a thiazole ring, and a phthalic acid substituent, all of which contribute to its chemical behavior and therapeutic action.

Visualizing the Chemical Structure

To appreciate the spatial arrangement and functional groups of **Phthalylsulfathiazole**, a 2D structural representation is provided below.

Caption: 2D Chemical Structure of **Phthalylsulfathiazole**.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. **Phthalylsulfathiazole** is a white to yellowish-white crystalline powder[5][6]. A summary of its key physicochemical parameters is presented in the table below.

Property	Value	Source
Melting Point	198-204°C	[2][7]
Solubility	Practically insoluble in water; slightly soluble in acetone and ethanol; freely soluble in dimethylformamide.	[2][5]
pKa	3.40 ± 0.36 (Predicted)	[2]
LogP	-2 (at 28°C)	[7]
Appearance	White to yellowish-white crystalline powder	[5][6]

These properties underscore the compound's limited solubility in aqueous media, a characteristic that contributes to its localized action in the gastrointestinal tract.

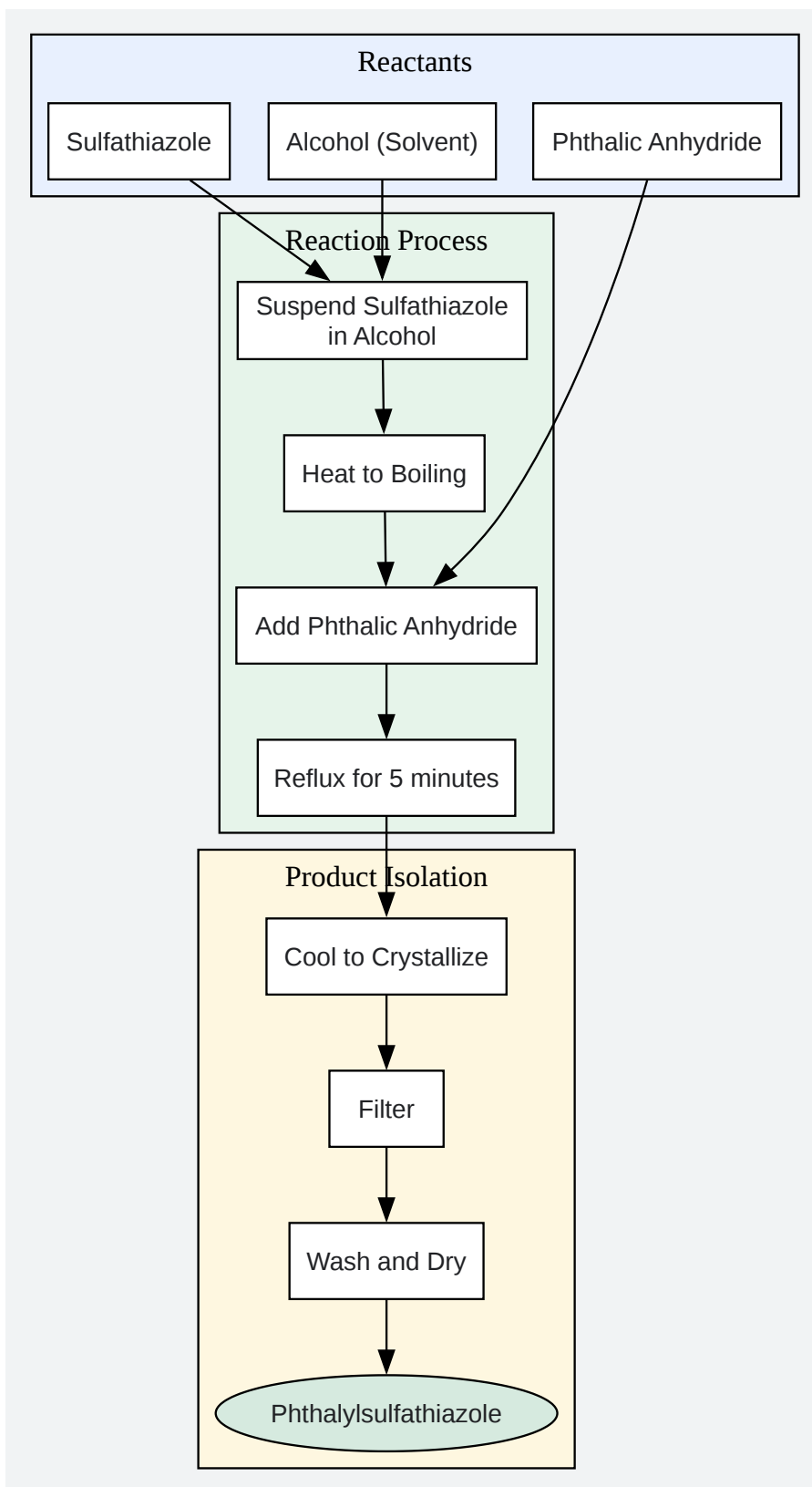
Synthesis of Phthalylsulfathiazole: A Step-by-Step Protocol

The synthesis of **Phthalylsulfathiazole** is typically achieved through the condensation reaction of sulfathiazole and phthalic anhydride[8]. This process is relatively straightforward and can be executed in a standard laboratory setting.

Experimental Protocol

- **Reactant Preparation:** In a suitable reaction vessel, suspend 10 grams of sulfathiazole in 100 cubic centimeters of alcohol.
- **Initiation of Reaction:** Heat the suspension to boiling.
- **Addition of Phthalic Anhydride:** Gradually add 5 grams of phthalic anhydride to the boiling suspension.
- **Refluxing:** Once the addition is complete, reflux the mixture for approximately 5 minutes. At this point, all solid materials should have dissolved.
- **Crystallization and Isolation:** Upon cooling, **Phthalylsulfathiazole** will crystallize out of the solution. The product can then be isolated by filtration, washed, and dried.

This synthetic route is efficient and yields a product of high purity, suitable for pharmaceutical applications.



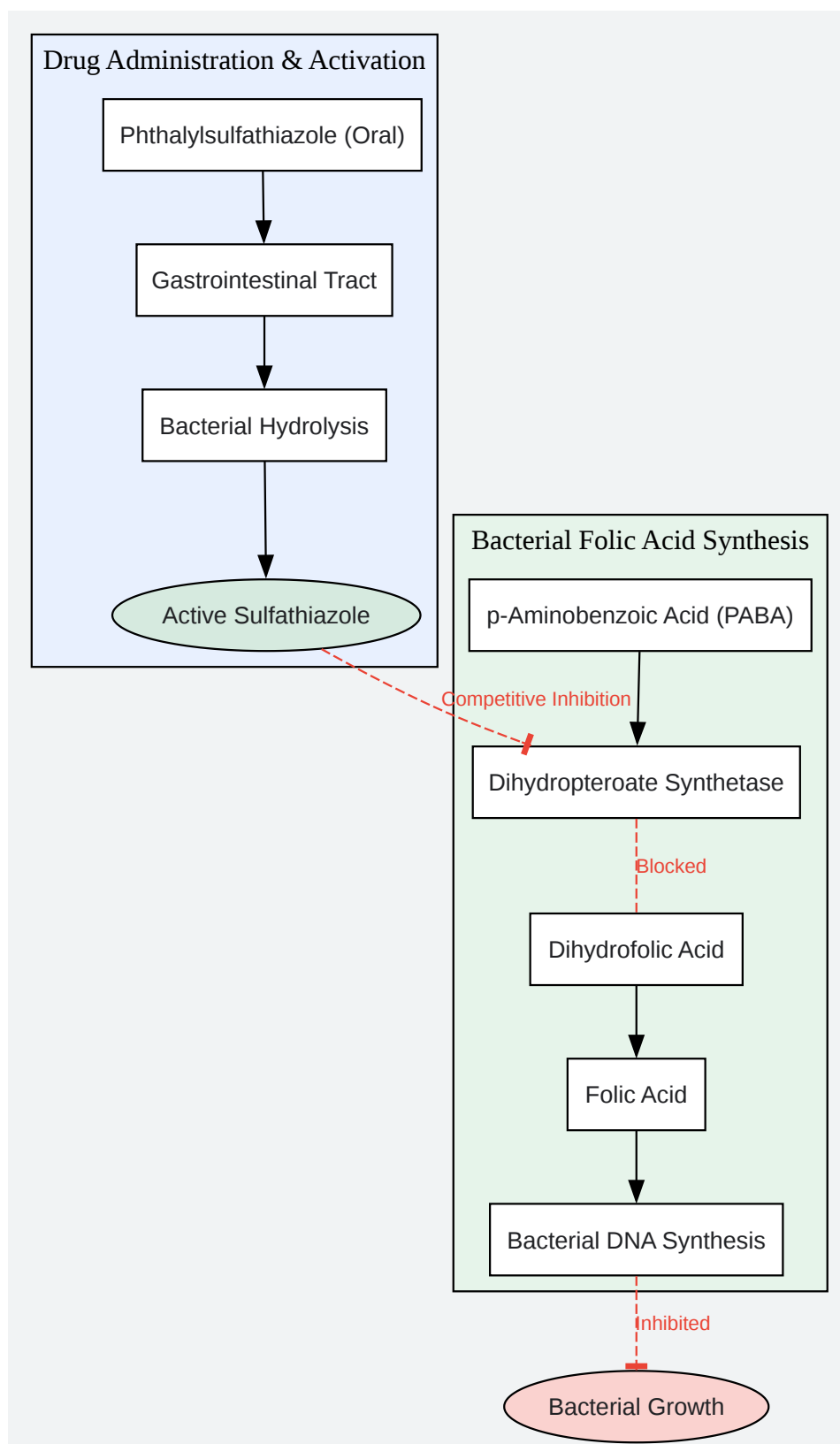
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Caption: Workflow for the Synthesis of **Phthalylsulfathiazole**.

Mechanism of Action: A Targeted Antimicrobial Strategy

Phthalylsulfathiazole functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body[9]. Upon oral administration, it is poorly absorbed from the gastrointestinal tract. In the large intestine, it is hydrolyzed by bacterial enzymes to release sulfathiazole, the active antimicrobial agent[4][9].

Sulfathiazole exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA)[4][10]. It inhibits the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid[4][9]. By disrupting the folic acid synthesis pathway, **Phthalylsulfathiazole** impedes the production of purines and pyrimidines, which are essential for bacterial DNA synthesis and replication, thereby inhibiting bacterial growth[4][9].



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Caption: Mechanism of Action of **Phthalylsulfathiazole**.

Clinical and Research Applications

Phthalylsulfathiazole is a broad-spectrum antimicrobial agent primarily indicated for the treatment of various intestinal infections, including dysentery, colitis, and gastroenteritis[1][4][6]. It is also utilized for preoperative and postoperative prophylaxis in patients undergoing intestinal surgery[2][4]. Its poor absorption from the gut allows it to reach high concentrations in the intestines, making it particularly effective for localized infections[4][5].

For research purposes, **Phthalylsulfathiazole** serves as a reference standard in analytical laboratories for the development and validation of methods to detect sulfonamide residues in food products and environmental samples[11].

Safety and Toxicological Profile

Phthalylsulfathiazole is generally considered to have low inherent toxicity, which is further enhanced by its limited absorption from the intestinal mucosa[2][5]. This allows for the administration of relatively large doses for the treatment of intestinal infections with minimal systemic side effects[5]. However, as with all sulfonamides, potential adverse effects can include nausea, stomach upset, and skin rash[4]. Rare but more severe reactions may include vitamin B deficiency, agranulocytosis, or aplastic anemia[4].

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